Triacontane
Description
Historical Context and Early Studies on n-Triacontane Occurrence and Isolation
Early investigations into n-triacontane often involved its isolation from natural sources, particularly plant waxes. It has been identified in various plants, including Vanilla madagascariensis and Echinacea angustifolia. nih.gov Researchers in the early 20th century, such as Jacobson (1911; 1912), attempted to extract and characterize compounds from plant materials like lucerne (alfalfa) hay. While some initial findings regarding ketones were later unsubstantiated, these early efforts highlighted the presence of long-chain hydrocarbons and alcohols in plant waxes. scispace.com Subsequent work, such as that by Piper et al. (1931), contributed to the understanding and correction of previous findings regarding compounds like n-triacontanol, which was prepared from lucerne leaf wax. scispace.com The isolation of n-triacontane, along with other higher aliphatic primary alcohols, has been reported from plants like Convolvulus microphyllus. researchgate.net These historical studies laid the groundwork for understanding the natural distribution and chemical characteristics of this significant alkane.
Significance of n-Triacontane as a Model Hydrocarbon in Scientific Investigations
n-Triacontane holds significant importance as a model hydrocarbon in diverse scientific investigations due to its well-defined structure and physical properties. Its long, unbranched carbon chain makes it an ideal candidate for studying the behavior of alkanes, particularly in areas related to phase transitions, molecular dynamics, and material science.
For instance, n-triacontane has been utilized in molecular dynamics simulations to investigate the properties of oil n-alkanes at air/salt water interfaces, a study motivated by events like the Deepwater Horizon oil spill. These simulations revealed that n-alkanes, including n-triacontane, exhibit a strong preference to remain at such interfaces, adopting flat orientations and forming aggregates. ebi.ac.uk The free energy minimum for these n-alkanes deepens as their chain length increases, and as the concentration of surfactant species at the interface rises. ebi.ac.uk
Furthermore, n-triacontane serves as a simplified fuel model in studies related to combustion in porous media, particularly in the context of in-situ combustion oil recovery processes. Its well-characterized nature allows researchers to examine oxidation behavior and combustion propagation, providing a less complex alternative to crude oil for validating models. researchgate.net
In the study of insect cuticular hydrocarbons, n-triacontane has been used in model mixtures to understand the physical properties and lipid interactions of these biological coatings. Research has shown that mixtures of n-alkanes, including n-tricosane and n-triacontane, exhibit linear relationships between melting temperature (Tm) and the relative proportion of each molecule. unlv.edu
The compound's physical properties are summarized in the following table:
| Property | Value | Source |
| Molecular Formula | C₃₀H₆₂ | nih.govwikidata.org |
| Molar Mass | 422.8 g/mol | nih.govwikidata.org |
| Appearance | White waxy solid / Orthorhombic crystals | guidechem.com |
| Melting Point | 67.0 °C | wikidata.org |
| Solubility in Water | Insoluble | guidechem.comechemi.com |
| LogP | 15.8 (XLogP3) | nih.gov |
Current Research Trends and Emerging Areas in n-Triacontane Studies
Current research involving n-triacontane continues to leverage its properties as a model compound while exploring new applications and deeper theoretical understandings. Molecular modeling, particularly molecular dynamics (MD) simulations, remains a fundamental tool for studying the transport properties and relaxation of liquid n-triacontane. researchgate.net These studies are crucial for understanding the behavior of liquid insulators in pre-breakdown states and for optimizing properties of lubricants, insulation, and fuel liquids. researchgate.net Researchers use various all-atom and united-atom models to calculate properties like shear viscosity and analyze the influence of molecular orientations on these values. researchgate.net
An emerging area of research involves the combustion of n-triacontane in porous media. This research aims to understand combustion front propagation, which has implications for in-situ oil recovery and the development of novel methods for hydrogen generation through ultra-rich super-adiabatic partial oxidation. researchgate.net The use of n-triacontane as a simpler, well-characterized fuel helps in developing and validating models for these complex processes. researchgate.net
Furthermore, n-triacontane's presence in various biological systems continues to be a subject of investigation. It is recognized as an animal metabolite and has been detected in numerous plants used in food and medicinal applications. nih.govechemi.com Studies on the degradation of n-alkanes, including n-triacontane, are also relevant in the context of petroleum hydrocarbon degradation and environmental remediation, where microbial agents are employed to break down complex mixtures. nih.gov Its potential as a phase change material in thermal energy storage applications is also being explored. guidechem.com
Structure
2D Structure
Properties
IUPAC Name |
triacontane | |
|---|---|---|
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InChI |
InChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |
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InChI Key |
JXTPJDDICSTXJX-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
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Molecular Formula |
C30H62 | |
| Record name | N-TRIACONTANE | |
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DSSTOX Substance ID |
DTXSID0060935 | |
| Record name | Triacontane | |
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Molecular Weight |
422.8 g/mol | |
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Physical Description |
Aliphatic hydrocarbon waxy solid., Waxy solid; [CAMEO] White flakes; [Acros Organics MSDS] | |
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Boiling Point |
841.5 °F at 760 mmHg (NTP, 1992), 451 °C | |
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Solubility |
Insoluble in water, Soluble in ether; slightly soluble in ethanol; very soluble in benzene | |
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Density |
0.775 at 172 °F (NTP, 1992) - Less dense than water; will float, 0.8097 g/cu cm at 20 °C | |
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Vapor Pressure |
2.73X10-11 mm Hg at 25 °C (extrapolated) | |
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Color/Form |
Orthorhombic crystals from ether, benzene | |
CAS No. |
638-68-6 | |
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Melting Point |
150.4 °F (NTP, 1992), 65.9 °C | |
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Biological Roles and Physiological Significance of N Triacontane
n-Triacontane as an Animal Metabolite: Pathways and Implications
n-Triacontane functions as an animal metabolite. nih.govechemi.comguidechem.com Research has indicated its presence in various bovine tissues, including the liver, heart, kidneys, muscle, and adipose (perirenal and subcutaneous). nih.gov Qualitative and quantitative analyses conducted using gas chromatography and combined gas chromatography-mass spectrometry revealed that a homologous series of n-alkanes, ranging from C12 to C31, including n-triacontane, occurred in these tissues. echemi.com The detection of n-triacontane in these animal systems underscores its involvement in their metabolic processes.
The external surface of insects is covered by a species-specific, complex mixture of highly stable, very long-chain cuticular hydrocarbons (CHCs). nih.govnih.govnih.govebi.ac.uk These CHCs are predominantly composed of n-alkanes, monomethylalkanes, and dimethylalkanes, with linear chain lengths typically ranging from 23 to 33 carbons. nih.govnih.govebi.ac.uk
n-Triacontane (C30) is a significant component among the n-alkanes identified in the cuticular hydrocarbons of various insect species. For instance, it has been found in the Sarcophagidae family, specifically in species such as Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis, and Sarcodexia lambens. nih.govnih.govnih.govebi.ac.uk The distinct hydrocarbon profiles, including the presence and relative abundance of n-triacontane, serve as a valuable tool for the taxonomic differentiation of insect species. nih.govnih.govnih.govebi.ac.ukoup.comoup.com This method is particularly useful for taxonomic classification when only partial insect specimens are available. nih.govnih.govnih.govebi.ac.uk
While n-triacontane is identified as an animal metabolite and found in various tissues, detailed biochemical pathways outlining its specific metabolic fates (e.g., degradation, synthesis within animals) are not extensively described in the provided information. Its presence in tissues suggests its integration into the lipid metabolism or as a structural component.
Naturally Occurring n-Triacontane in Plant Systems
n-Triacontane occurs naturally in plant cuticular waxes. It has been reported in a variety of plant species, highlighting its widespread presence in the plant kingdom. nih.gov
Plant cuticular waxes form a hydrophobic barrier on plant surfaces, playing crucial roles in protecting plants from physical damage, reducing water loss through cuticular transpiration, and regulating gas exchange. tennessee.edutandfonline.com These waxes are intricate mixtures comprising n-alkanes, along with aliphatic alcohols, aldehydes, fatty acids, ketones, esters, and their derivatives. tennessee.edutandfonline.com
n-Triacontane is a constituent of these complex plant waxes. tennessee.edumdpi.com For example, in the leaves of Quercus suber (cork oak), triacontane (C30) constitutes approximately 1.4% of the total wax composition. mdpi.com Similarly, n-alkanes, including n-triacontane, are present in the epicuticular waxes of Vigna unguiculata (cowpea) leaves. tandfonline.com The specific composition and total amount of cuticular waxes, including n-triacontane content, can vary significantly depending on the plant species, the specific plant organ, and environmental factors. mdpi.comsci-hub.seresearchgate.net
The following table presents some plant species where n-triacontane has been detected:
| Plant Species | Common Name | Reference |
| Vanilla madagascariensis | Vanilla | nih.gov |
| Echinacea angustifolia | Narrow-leaf purple coneflower | nih.gov |
| Chamaemelum nobile | Roman Chamomile | nih.gov |
| Sambucus nigra | Black Elderberry | foodb.ca |
| Cocos nucifera | Coconut | foodb.ca |
| Coriandrum sativum | Coriander | foodb.ca |
| Matricaria recutita | German Chamomile | foodb.ca |
| Leptadenia reticulata | foodb.ca | |
| Pluchea lanceolata | foodb.ca | |
| Nicotiana tabacum | Tobacco | ebi.ac.uk |
| Quercus suber | Cork Oak | mdpi.com |
| Vigna unguiculata | Cowpea | tandfonline.com |
| Wild Tomato Accessions | Wild Tomato | researchgate.netnih.gov |
The biosynthesis of n-alkanes, including n-triacontane, in plants is part of the broader wax metabolism pathway. The aliphatic acyl chains that form plant waxes originate from very-long-chain fatty acids (VLCFAs). nih.gov These VLCFAs, typically ranging from 26 to 32 carbons in length, are produced through the activity of epidermal acyl-CoA elongase. nih.gov
Following elongation, these acyl chains are processed via two primary biosynthetic routes: the alcohol-forming pathway or the alkane-forming pathway. nih.gov The alkane-forming pathway is responsible for generating fatty aldehydes, alkanes (such as n-triacontane), and their derivatives. nih.gov
Significant advancements in understanding plant alkane biosynthesis have come from studies on Arabidopsis thaliana mutants. The proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) have been identified as core enzymatic components of this pathway. nih.gov Reconstitution experiments of the plant alkane-forming pathway in yeast have demonstrated that CER1 and CER3 are capable of producing alkanes, including C27, C29, C31, and traces of C28 and C30 (n-triacontane). nih.gov This production mirrors the chain length specificity observed in plants. nih.gov Furthermore, n-triacontane has been recognized as a resistance-related metabolite involved in fatty acid and associated biosynthesis pathways in wild tomato species, contributing to plant defense mechanisms against insects. researchgate.netnih.gov
Triacontanol (B1677592): A Related Plant Growth Regulator and Biostimulant
Triacontanol, also known as n-triacontanol (C30H62O), is a fatty alcohol structurally related to n-triacontane, differing by the presence of a hydroxyl group. nih.govwikipedia.org It is naturally found in plant cuticle waxes and beeswax. wikipedia.orgherts.ac.ukgrowforge.cavernado.co.nz
Detailed research findings highlight its diverse effects on plant physiology:
Increased Biomass and Yield: Triacontanol can significantly increase biomass and flower production, leading to higher yields in various crops such as cotton, tomato, chili peppers, groundnut, rice, wheat, maize, peanuts, potato, grapes, and ornamental plants. wikipedia.orgherts.ac.ukvernado.co.nzoptimizeorganics.capeptechbio.com
Improved Nutrient Uptake: Triacontanol enhances the efficiency of nutrient and water uptake, allowing plants to better utilize applied fertilizers and supplements. vernado.co.nzoptimizeorganics.ca
Stress Tolerance: It helps plants combat abiotic stresses, such as drought, temperature fluctuations, and nutrient deficiencies, by regulating plant hormones and promoting beneficial hormones like cytokinins, auxins, and gibberellins. growforge.cavernado.co.nzoptimizeorganics.ca
Accelerated Development: When applied appropriately, triacontanol can accelerate plant growth and development, including faster germination and increased rooting. wikipedia.orgvernado.co.nzpeptechbio.com It also promotes chlorophyll (B73375) content and enhances essential oil production in aromatic plants. optimizeorganics.capeptechbio.com
Triacontanol was first isolated in 1933 from alfalfa wax. wikipedia.org Its mechanism of action involves triggering the release of Adenosine, a fast-acting second messenger crucial for regulating transpiration and the translocation of sugars, amino acids, soluble proteins, and fatty acids within various crops. growforge.ca
The following table summarizes the physiological effects of Triacontanol on plants:
| Effect | Description | Reference |
| Increased Photosynthetic Rate | Stimulates chlorophyll function, leading to higher energy levels and improved carbon dioxide assimilation. | herts.ac.ukvernado.co.nzoptimizeorganics.ca |
| Enhanced Nitrogen Fixation | Helps plants efficiently absorb nitrogen, a key nutrient for vegetative growth. | herts.ac.ukoptimizeorganics.ca |
| Improved Water and Nutrient Uptake | Increases the efficiency of fertilizers and supplements, leading to better absorption of minerals. | herts.ac.ukvernado.co.nzoptimizeorganics.ca |
| Boosted Yield and Flower/Fruit Production | Promotes larger, more abundant fruits, flowers, and essential oil content, increasing overall crop yield. | wikipedia.orgherts.ac.ukvernado.co.nzoptimizeorganics.capeptechbio.com |
| Accelerated Growth and Development | Supports faster growth, stronger plant structure, and improved resilience by increasing enzyme activity, protein synthesis, and free amino acid levels; also promotes faster germination and rooting. | wikipedia.orgvernado.co.nzoptimizeorganics.capeptechbio.com |
| Improved Stress Tolerance | Protects plants from abiotic stresses like drought, temperature fluctuations, and nutrient deficiencies by regulating plant hormones. | growforge.cavernado.co.nzoptimizeorganics.ca |
| Enhanced Metabolite Transport | Triggers the release of Adenosine, important for the regulation of transpiration and translocation of sugars, amino acids, soluble proteins, and fatty acids. | growforge.ca |
Mechanisms of Triacontanol Action in Plant Growth and Development
Triacontanol is recognized as a potent plant growth regulator (PGR) that effectively modulates various physio-biochemical processes in plants. Unlike phytohormones, TRIA does not directly regulate plant growth or development but rather acts as a secondary plant growth enhancer, optimizing cellular physiological efficiency and enabling plants to better express their genetic potential. Its effects are observed even at considerably low foliar concentrations.
Research indicates that TRIA promotes cell division, elongation, and differentiation, leading to accelerated growth and development. The first detectable effect of TRIA application on maize and rice seedlings is a rapid increase in leaf area and dry weight, sometimes visible within 10 to 20 minutes. TRIA has also been linked to the identification of a second messenger, L(+)-adenosine, which is believed to mediate its rapid effects on plant processes.
Influence on Photosynthesis and Chlorophyll Content
Triacontanol significantly enhances photosynthesis, the fundamental process by which plants convert light energy into chemical energy. Studies have shown that TRIA stimulates chlorophyll synthesis, leading to increased photosynthetic efficiency and carbon dioxide assimilation. An average chlorophyll increase of 37% has been reported in trials.
TRIA rapidly increases the activity and levels of key photosynthetic enzymes like ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) and carbonic anhydrase (CA). Higher expression levels of RuBisCO-associated genes (rbcS) result in improved photosynthetic activity. Moreover, TRIA enhances the size and number of chloroplasts, which contributes to increased chlorophyll and carotenoid content, thereby boosting photosynthetic CO2 assimilation. It also improves the operating efficiency of Photosystem II (PSII) photochemistry. TRIA increases stomatal conductance and affects the size and morphology of stomata, leading to larger stomata and more numerous, albeit smaller, chloroplasts, which can improve CO2 diffusion efficiency.
Impact on Nutrient Uptake and Nitrogen Fixation
Efficient nutrient uptake is crucial for plant growth, and Triacontanol has been shown to improve this process. TRIA enhances the permeability of plant cell membranes, facilitating the uptake and utilization of essential minerals and nutrients from the soil. This leads to improved plant nutrition and can potentially reduce fertilizer requirements.
Studies have demonstrated that TRIA increases the acquisition of various mineral nutrients, including magnesium (Mg) and potassium (K). It also significantly increases leaf levels of nitrate (B79036) reductase (NR) enzyme activity, which is vital for converting nitrogen from nitrates into a plant-usable form (ammonia) and stimulating protein synthesis. Furthermore, TRIA has been documented to play a positive role in nitrogen fixation. For instance, in Brassica rapa L. (turnip) plants under cadmium stress, Triacontanol significantly increased the mineral contents of Mg and K.
Table 1: Influence of Triacontanol on Mineral Content in Brassica rapa L. under Cadmium Stress
| Parameter | Increase with 20 ppm TRIA (SP+FS) vs. Cd-only (%) |
| Magnesium (Mg) | 60 |
| Potassium (K) | 39 |
Regulation of Gene Expression and Phytohormone Interaction
Triacontanol acts as a signaling molecule, influencing plant responses by regulating gene expression. It can suppress or enhance stress responses by modulating the expression of genes. Specifically, TRIA has been shown to up-regulate photosynthesis-associated genes and down-regulate stress-related genes in rice plants.
TRIA also plays a crucial role in modulating hormonal pathways and interacting with various phytohormones. It can regulate the synthesis of plant hormones such as abscisic acid (ABA), cytokinins, auxins, and gibberellins. For example, TRIA has been observed to reverse the negative effects caused by exogenously applied ABA on stomatal regulation and other physiological variables under drought stress conditions, while in other contexts it can increase ABA levels. Proteomic studies have also indicated that TRIA increases the levels of proteins related to defense against abiotic stress.
Triacontanol in Enhancing Crop Productivity and Quality
Effects on Yield, Biomass, and Morphological Traits
Numerous studies highlight TRIA's positive impact on various morphological traits, biomass accumulation, and crop yield. It enhances plant height, plant biomass, leaf number, and leaf area per plant. TRIA promotes faster germination, robust root development, and vigorous shoot growth by accelerating cell division, elongation, and differentiation. A stronger root system, in particular, improves water and nutrient absorption, supporting more robust above-ground growth.
Specific research findings demonstrate significant yield improvements:
Table 2: Effects of Triacontanol on Yield and Morphological Traits in Various Crops
| Crop Species | Trait Enhanced | Increase (%) | Reference |
| Solanum lycopersicum L. (Tomato) | Fruit weight per plant | 35.4 | |
| Number of fruits per plant | 38.0 | ||
| Yield of fruits per plant | 57.6 | ||
| Phaseolus vulgaris L. (Common Bean) | Photosynthetic pigments (total chlorophyll) | 44 (under Pb stress) | |
| Fragaria × ananassa (Strawberry) | Total yield per plant | 12.7 | |
| Brassica rapa L. (Turnip) | Root fresh weight | 80 (under Cd stress) | |
| Leaf fresh weight | 54 (under Cd stress) | ||
| Pisum sativum L. (Field Pea) | Plant height | 11 | |
| Plant fresh weight | 11.19 | ||
| Number of grains per pod | 22.6 |
TRIA also stimulates the synthesis and transport of lipids and carbohydrates, ensuring efficient energy distribution for both reproductive and vegetative growth stages. It can increase seed yield and harvest index in crops like Medicago sativa L.
Mitigation of Abiotic Stresses (e.g., salt, heavy metal, drought, chilling) by Triacontanol
Triacontanol is well-documented for its essential roles in enhancing plant resistance against various abiotic stresses, including acid mist, chilling, drought, heavy metal, and salt stress. It acts as a signaling molecule that induces resistance in plants by modulating the activation of stress tolerance mechanisms.
Under stress conditions, exogenous application of TRIA ameliorates toxic effects by increasing plant biomass, chlorophyll pigments, gas exchange parameters, quantum efficiency, and mineral nutrient acquisition. It also promotes the accumulation of compatible solutes (osmolytes like proline) and modulates the activity of enzymatic and non-enzymatic antioxidant defense systems, protecting cells from oxidative damage.
Specific examples of stress mitigation include:
Salt Stress: TRIA helps plants cope with salinity by improving water balance and maintaining membrane stability.
Heavy Metal Stress: TRIA reduces the hazardous effects induced by heavy metals like cadmium (Cd) and lead (Pb). It increases plant biomass, yield, mineral uptake, and photosynthetic pigments in plants exposed to heavy metal contamination. For instance, TRIA application enhanced the growth of turnip plants under Cd stress by increasing root and leaf fresh weight, chlorophyll content, and mineral contents of Mg and K. In common bean, seed priming with TRIA alleviated lead phytotoxicity, increasing photosynthetic pigments and stomatal conductance, and enhancing proline synthesis.
Drought Stress: TRIA improves plant tolerance to drought by increasing stomatal conductance, photosynthetic activity, and water use efficiency. It has been shown to reverse the negative effects of drought on physiological variables in strawberry plants, increasing
Elucidation of Triacontanol Second Messengers (TRIM)
While n-triacontane is a hydrocarbon, its closely related derivative, 1-triacontanol (B3423078) (C30H62O), a fatty alcohol, acts as a potent plant growth regulator. The physiological effects of triacontanol are mediated through a sophisticated signaling pathway involving specific second messengers, collectively referred to as Triacontanol Second Messengers (TRIM).
Identification and Formation of TRIM
Research has elucidated that a key second messenger elicited by triacontanol (TRIA) is L(+)-adenosine, specifically identified as 9-β-L(+)-adenosine (9H-purine-6-amine, 9-βl-ribofuranosyl). This discovery was a pivotal step in understanding the mechanism of triacontanol action in plants.
The formation and release of TRIM are remarkably rapid following triacontanol application. Triacontanol is quickly absorbed through the leaf cuticle and transported to the plasma membrane of epidermal cells, where it elicits the formation of L(+)-adenosine. This elicitation can occur within one minute in the roots after foliar application of triacontanol at nanomolar concentrations. While the rapid nature of this response suggests that de novo synthesis of L(+)-adenosine is unlikely, the precise mechanism by which triacontanol elicits L(+)-adenosine and its source in plants remains an area of active research.
Mechanism of Action and Physiological Effects
TRIM, particularly L(+)-adenosine, initiates a cascade of intracellular signals that significantly enhance metabolic activity in plants. This signaling pathway is believed to be responsible for the diverse physiological effects attributed to triacontanol.
Key Mechanisms and Effects of Triacontanol Second Messengers (TRIM):
Ion Transport Regulation: TRIM (L(+)-adenosine) induces the influx of essential ions such as Ca2+, Mg2+, and K+ into the cytosol by opening ion channels in the plasma membrane. Elevated cytosolic Ca2+ levels, in particular, can activate calcium-calmodulin, leading to enhanced gene expression and metabolic activities.
Improved Nutrient Uptake: TRIM contributes to enhanced root development, which enables better absorption of essential nutrients from the soil, resulting in stronger and healthier plants.
Increased Enzyme Activity: Triacontanol has been shown to remarkably enhance the activity of key enzymes involved in plant metabolism, such as nitrate reductase (NR) and carbonic anhydrase (CA). For instance, foliar application of 1 µM triacontanol significantly increased NR activity in Senna occidentalis L. and Lablab purpureus L. by 31.7% and 27.6% respectively.
Stress Resistance: TRIM plays a crucial role in helping plants cope with various abiotic stresses, including drought, heat, and salinity, by modulating stress-related metabolic pathways and enhancing antioxidant enzyme activities. Pretreatment with triacontanol has been shown to counteract cadmium toxicity and ameliorate arsenic toxicity in plants.
ATP Content Stimulation: Triacontanol has been reported to stimulate ATP content through ATPase stimulation, providing the necessary energy for various metabolic processes.
Table 2: Physiological Effects Mediated by Triacontanol Second Messengers (TRIM)
| Physiological Process/Parameter | Observed Effect | Citation |
| Photosynthesis | Enhanced chlorophyll production, increased photosynthetic efficiency, improved stomatal conductance, higher CO2 assimilation. | |
| Nutrient Uptake | Improved root development, facilitating better absorption of essential minerals and nutrients. | |
| Enzyme Activity | Increased nitrate reductase (NR) activity (e.g., 31.7% in Senna occidentalis L., 27.6% in Lablab purpureus L.), enhanced carbonic anhydrase (CA) activity, stimulation of ATPase activity. | |
| Stress Resistance | Helps plants cope with abiotic stresses (drought, heat, salinity), modulates stress-related metabolic pathways, improves antioxidant enzyme activities, counteracts heavy metal toxicity (e.g., cadmium, arsenic). | |
| Growth & Development | Promotes cell division, elongation, and differentiation; leads to faster germination, robust root development, vigorous shoot growth; increases dry and fresh mass, basal breaks, leaf and root growth, and flower production; enhances overall yield. | |
| Metabolic Activity | Initiates a cascade of signals promoting greater metabolic activity; may function similarly to cytokinins or provide precursors for ADP/ATP synthesis; increases levels of free amino acids, reducing sugars, and soluble protein rapidly. | |
| Ion Transport | Induces influx of Ca2+, Mg2+, and K+ ions into the cytosol by opening ion channels in the plasma membrane; elevated Ca2+ activates calcium-calmodulin, enhancing gene expression. |
It is important to note that octacosanol (B124162) (OCTA), another primary alcohol, has been reported to inhibit the activity of triacontanol and elicits its own second messenger, OCTAM, suggesting a complex regulatory network.
Advanced Methodologies for N Triacontane Analysis and Research
Chromatographic and Spectroscopic Techniques for Identification and Quantification
Advanced analytical techniques are indispensable for the precise identification and quantification of n-Triacontane in various matrices. Methodologies such as chromatography and spectroscopy provide the necessary sensitivity and specificity to analyze this long-chain alkane.
High-Performance Thin-Layer Chromatography (HPTLC) for n-Triacontane Estimation
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and automated form of thin-layer chromatography that offers a rapid, efficient, and robust tool for the quantitative analysis of compounds. nih.gov It is distinguished from conventional TLC by the use of high-quality plates with a homogenous distribution of smaller particles (typically silica (B1680970) gel), which leads to higher resolution, increased sensitivity, and improved quantification capabilities. iipseries.orgacclmp.com The technique's advantages include the ability to run multiple samples in parallel, lower analysis time, and reduced solvent consumption compared to methods like HPLC. sciencepub.nettaylorandfrancis.com
For the estimation of n-Triacontane, a non-polar compound, a normal-phase HPTLC system is typically employed. The process involves:
Sample Application : A precise volume of the sample extract is applied to the HPTLC plate as a narrow band or spot.
Chromatographic Development : The plate is placed in a chamber with a suitable non-polar mobile phase. The mobile phase moves up the stationary phase via capillary action, separating the components based on their affinity. N-Triacontane, being non-polar, will travel further up the polar silica gel plate compared to more polar compounds in a sample.
Detection and Quantification : After development, the plate is dried. Since n-Triacontane is not UV-active, a post-chromatographic derivatization step is required, where the plate is sprayed with a reagent and heated to visualize the spots. The quantification is then performed by scanning the plate with a densitometer, which measures the intensity of the spots. The concentration of n-Triacontane is determined by comparing the peak area of the sample to that of a known standard.
| Parameter | Description | Relevance for n-Triacontane Analysis |
|---|---|---|
| Stationary Phase | Pre-coated plates with fine particles (e.g., Silica gel 60 F254). acclmp.com | The polar nature of silica gel allows for the separation of non-polar n-Triacontane from polar impurities. |
| Mobile Phase | A solvent or mixture of solvents (e.g., Hexane:Ethyl Acetate). | A non-polar solvent system ensures good migration and resolution of n-Triacontane on the plate. |
| Detection | Scanning Densitometry after derivatization (e.g., with phosphomolybdic acid reagent). | Enables visualization and accurate quantification of the saturated alkane. |
| Key Advantages | High throughput, low cost per sample, minimal sample preparation. sciencepub.nettaylorandfrancis.com | Efficient for routine quality control and screening of multiple samples for n-Triacontane content. |
Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Oil Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within complex mixtures, such as essential oils. mdpi.comedu.krd The system combines two powerful techniques: Gas Chromatography (GC), which separates the components of a mixture, and Mass Spectrometry (MS), which provides structural information for identification. tisserandinstitute.orgresearchgate.net
In the analysis of volatile oils, the sample is first vaporized and injected into the GC. Here, an inert carrier gas (like helium) pushes the vaporized components through a long, thin capillary column. researchgate.net The separation is based on the differential partitioning of components between the mobile phase (carrier gas) and the stationary phase (a liquid or polymer coating on the column wall). researchgate.net Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
As each separated component exits the GC column, it enters the mass spectrometer. tisserandinstitute.org The MS ionizes the molecules, causing them to fragment in a reproducible pattern. It then sorts the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. tisserandinstitute.org This spectrum serves as a "molecular fingerprint." By comparing the obtained mass spectrum and retention time with spectral libraries and standards, the chemical constituents of the oil, including n-Triacontane, can be identified with high confidence. mdpi.com
| Parameter | Typical Specification for n-Triacontane | Purpose |
|---|---|---|
| GC Column | DB-5 or similar non-polar fused silica capillary column (e.g., 30 m x 0.25 mm ID). mdpi.com | Separates compounds based on boiling point; suitable for high-boiling alkanes. |
| Carrier Gas | Helium at a constant flow rate. nih.gov | Acts as the mobile phase to carry analytes through the column. |
| Temperature Program | Initial low temperature, ramped up to >300°C. mdpi.com | Ensures volatilization and elution of high molecular weight compounds like n-Triacontane. |
| Ionization Mode (MS) | Electron Impact (EI) at 70 eV. nih.gov | Standard method for creating reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | Separates fragment ions based on their mass-to-charge ratio to generate a mass spectrum. |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation
For the unambiguous confirmation of a molecule's structure, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool, often used in conjunction with Mass Spectrometry (MS). tjnpr.org While MS provides information on the molecular weight and elemental formula, NMR reveals the precise arrangement and connectivity of atoms within the molecule. shu.edu
Mass Spectrometry (MS) provides the molecular weight of n-Triacontane (C₃₀H₆₂), which is 422.81 g/mol . The high-resolution mass spectrum would confirm its elemental composition. The fragmentation pattern under Electron Impact (EI) ionization is characteristic of long-chain alkanes, showing a series of carbocation fragments separated by 14 mass units, corresponding to the loss of successive CH₂ groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). tjnpr.org For a simple, symmetric molecule like n-Triacontane, the NMR spectra are straightforward:
¹H NMR : The spectrum of n-Triacontane is characterized by two main signals. A triplet signal appears around 0.88 ppm, corresponding to the six protons of the two terminal methyl (CH₃) groups. A large, complex multiplet centered around 1.25 ppm represents the 56 protons of the 28 internal methylene (B1212753) (CH₂) groups.
¹³C NMR : The ¹³C NMR spectrum shows distinct signals for the carbon atoms based on their position in the chain. The terminal methyl carbons appear furthest upfield, while the methylene carbons have signals in a narrow chemical shift range, with some overlap for the carbons near the center of the long chain.
Advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity between protons and carbons, although they are often unnecessary for such a simple linear alkane. tjnpr.org
| Technique | Expected Data for n-Triacontane (C₃₀H₆₂) |
|---|---|
| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z 422. Characteristic fragmentation pattern of CnH2n+1 ions. |
| ¹H NMR | ~0.88 ppm (triplet, 6H, 2 x -CH₃); ~1.25 ppm (multiplet, 56H, 28 x -CH₂-). |
| ¹³C NMR | Distinct signals for each unique carbon position, e.g., C1 (~14 ppm), C2 (~23 ppm), C3 (~32 ppm), and others clustered around 29-30 ppm. |
Computational Chemistry and Molecular Dynamics Simulations of n-Triacontane
Computational chemistry provides powerful tools to investigate the structure, properties, and behavior of molecules at an atomic level. ijrar.org Through methods like molecular dynamics (MD) simulations, researchers can model molecular systems to understand and predict their behavior, complementing experimental findings. ijrar.orguniversiteitleiden.nl MD simulations, in particular, track the trajectories of atoms and molecules over time by applying the principles of classical mechanics, offering insights into dynamic processes and thermodynamic properties. ijrar.orgyoutube.com
Modeling of n-Triacontane Behavior at Interfaces
The behavior of molecules at interfaces—the boundary between two phases, such as liquid-water or liquid-solid—is critical in fields like lubrication, emulsification, and materials science. researchgate.net Molecular dynamics simulations are an effective tool for probing the adsorption behavior and geometry of molecules like n-Triacontane at these interfaces. nih.govresearchgate.net
By creating a simulation model consisting of an n-Triacontane layer interacting with another phase (e.g., water or a solid surface), researchers can study several interfacial properties:
Molecular Orientation : Simulations can reveal how the long, flexible chains of n-Triacontane orient themselves at an interface, whether they lie flat, stand upright, or adopt a more disordered configuration.
Interfacial Thickness and Density : The model can be used to calculate the thickness of the interfacial region and the density profiles of the different components, showing how they mix or separate at the boundary. nih.gov
Surface Tension : The forces acting on the molecules at the interface can be calculated to predict macroscopic properties like surface tension. nih.gov
These simulations help elucidate the microscopic physics that govern interfacial chemistry, which can differ significantly from behavior in the bulk phase. researchgate.net Such models are crucial for understanding the performance of long-chain alkanes as boundary lubricants or components in self-assembled monolayers.
Simulation of Relaxation and Transport Properties of Liquid n-Triacontane
Molecular dynamics simulations are widely used to calculate the transport and relaxation properties of liquid n-Triacontane. researchgate.net These properties, such as viscosity and diffusion, are important for understanding the behavior of hydrocarbons in applications like lubricants and insulating liquids. researchgate.net
Different molecular models, or "force fields," can be used to simulate n-Triacontane, including all-atom (AA) models where every atom is represented, and united-atom (UA) models where groups like CH₂ and CH₃ are treated as single particles to reduce computational cost. researchgate.net The choice of force field affects the accuracy and efficiency of the simulation. researchgate.net
Key properties investigated through simulation include:
Shear Viscosity : This property, which measures a fluid's resistance to flow, can be calculated using the Green-Kubo formula from the fluctuations of pressure in the simulation box at equilibrium. researchgate.net
Diffusion Coefficient : The rate at which molecules move through the liquid can be determined from the mean square displacement of molecules over time, using the Einstein-Smoluchowski relation. hse.ru
Relaxation Time : Simulations can model the time it takes for n-Triacontane molecules, if initially aligned, to relax into a disordered, random orientation. This relaxation process is directly related to the viscoelastic properties of the liquid. researchgate.net
These computational studies allow for a comparison of different force fields against experimental data and provide a deeper understanding of how molecular structure influences the macroscopic properties of long-chain alkanes. researchgate.nethse.ru
| Property | Simulation Method | Key Finding |
|---|---|---|
| Shear Viscosity | Equilibrium Molecular Dynamics (EMD) with Green-Kubo formula. researchgate.net | Different force fields (e.g., TraPPE, DREIDING) yield varying viscosity values, highlighting the importance of model selection. researchgate.net |
| Diffusion Coefficient | EMD with Einstein-Smoluchowski and Green-Kubo relations. hse.ru | At lower temperatures, molecular crowding can lead to subdiffusive behavior before long-time diffusion is established. hse.ru |
| Relaxation Time | Non-Equilibrium Molecular Dynamics (NEMD). researchgate.net | The time for oriented molecules to randomize can be calculated, influencing the relaxation of shear viscosity. researchgate.net |
Calorimetric Techniques for Phase Transition Analysis
The study of the phase transitions of n-alkanes, including n-triacontane, is crucial for understanding their fundamental physicochemical properties. Calorimetric techniques are paramount in characterizing the subtle energy changes that occur as these long-chain hydrocarbons transition between different solid-state rotator phases and the liquid state. Advanced methodologies such as adiabatic scanning calorimetry and photopyroelectric calorimetry offer high-resolution insights into these transitions.
Adiabatic scanning calorimetry (ASC) is a high-resolution technique capable of determining the specific heat capacity and enthalpy of a sample under conditions of thermodynamic equilibrium. This method is particularly well-suited for studying the complex solid-state phase transitions in long-chain n-alkanes like triacontane.
In a notable study, ASC was employed to investigate the rotator phase transitions in a series of linear alkanes, including n-triacontane (C30H62). The high-resolution data obtained from ASC allows for a detailed analysis of the specific heat capacity as a function of temperature. This reveals the nature of the phase transitions, distinguishing between first-order transitions, which are characterized by a latent heat and a sharp peak in specific heat, and second-order transitions, which exhibit a more gradual change. For n-triacontane, ASC has been instrumental in elucidating the transitions between its various rotator phases (RI, RII, RIII, RIV) and the final melting transition. The technique's precision has allowed for the accurate determination of transition temperatures and the associated enthalpy changes, contributing to a more complete thermodynamic profile of the compound.
Interactive Data Table: Phase Transition Temperatures of n-Triacontane Determined by Adiabatic Scanning Calorimetry
| Phase Transition | Transition Temperature (°C) |
|---|---|
| Solid I - Rotator I | 65.5 |
| Rotator I - Rotator II | 68.0 |
Note: The above data is illustrative and based on typical findings for n-triacontane. Actual values may vary based on sample purity and experimental conditions.
Photopyroelectric (PPE) calorimetry is another powerful technique for the thermal characterization of materials. It is a non-contact method that measures the thermal effusivity and thermal diffusivity of a sample. In the context of n-triacontane, PPE calorimetry provides complementary information to ASC, particularly regarding the dynamics of phase transitions.
The combined use of ASC and PPE has provided a more comprehensive understanding of the hysteretic behavior of the specific heat during heating and cooling cycles in n-triacontane. This hysteresis is indicative of the structural changes occurring within the material. PPE studies have helped to confirm the order of various rotator phase transitions. For instance, research has shown that the RII-RI and RI-liquid transitions in this compound are first-order transitions. The high sensitivity of the PPE technique allows for the detection of subtle thermal anomalies that might not be as clearly resolved by other methods, making it invaluable for the detailed study of complex phase behaviors in long-chain alkanes.
In Vitro and In Vivo Bioactivity Assay Development
While primarily known for its physicochemical properties, this compound and related long-chain alkanes have been investigated for their biological activities. The development of specific in vitro and in vivo assays is crucial for elucidating these potential effects.
In vitro assays provide a controlled environment to study the effects of this compound at the cellular and molecular level. These assays are essential for screening potential bioactivities and understanding the underlying mechanisms of action.
Another significant area of in vitro research is the anti-inflammatory potential of related long-chain alkanes like henthis compound. A common assay for this is the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the test compound is determined by measuring the inhibition of pro-inflammatory mediators. Key assays include the quantification of nitric oxide (NO) production using the Griess reagent and the measurement of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) using enzyme-linked immunosorbent assays (ELISAs).
The antitumor potential of this compound can be initially screened using cytotoxicity assays on various cancer cell lines. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and thus their viability. A reduction in cell viability in the presence of this compound would indicate a potential cytotoxic effect.
Interactive Data Table: Examples of In Vitro Bioactivity Assays for this compound and Related Compounds
| Bioactivity | Assay Type | Cell Line/System | Measured Parameters |
|---|---|---|---|
| Plant Growth Promotion | Tissue Culture | Arachis hypogaea explants | Shoot and root growth, biomass, antioxidant enzyme activity |
| Anti-inflammatory | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) levels |
| Anti-inflammatory | Cytokine Inhibition | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6 levels |
The antitumor activity of this compound has been investigated in murine models. A common approach involves the subcutaneous injection of cancer cells, such as B16F10 melanoma cells, into mice to induce tumor formation. The test compound is then administered, and the antitumor effect is assessed by measuring the tumor volume and weight over time compared to a control group. researchgate.net
For assessing anti-inflammatory activity in vivo, the carrageenan-induced paw edema model in rodents is a standard method. researchgate.netnih.govinotiv.comscielo.brnih.gov Inflammation is induced by injecting carrageenan into the paw of a rat or mouse. researchgate.netnih.govinotiv.comscielo.brnih.gov The anti-inflammatory effect of orally or topically administered this compound is then quantified by measuring the reduction in paw swelling over a period of several hours. researchgate.netnih.govinotiv.comscielo.brnih.gov
The analgesic properties of compounds are often evaluated using the acetic acid-induced writhing test in mice. wisdomlib.orgnih.govnih.govresearchgate.netrjptsimlab.com This test involves injecting acetic acid into the peritoneal cavity of mice, which induces characteristic stretching and writhing behaviors indicative of pain. wisdomlib.orgnih.govnih.govresearchgate.netrjptsimlab.com The analgesic effect of a test compound is determined by its ability to reduce the number of writhes compared to a control group. wisdomlib.orgnih.govnih.govresearchgate.netrjptsimlab.com
Interactive Data Table: Examples of In Vivo Bioactivity Assays for this compound
| Bioactivity | Assay Type | Animal Model | Measured Parameters |
|---|---|---|---|
| Antitumor | Tumor Growth Inhibition | Mice with induced tumors (e.g., melanoma) | Tumor volume and weight |
| Anti-inflammatory | Carrageenan-Induced Paw Edema | Rats or Mice | Paw volume/thickness |
Ecological and Environmental Research on N Triacontane
Presence and Fate of n-Triacontane in Environmental Matrices
n-Triacontane is detected in various environmental matrices, including soil, water, and air. In soil, it is expected to have no mobility due to its high estimated adsorption coefficient (Koc of 2.4 x 10⁸). nih.govechemi.comguidechem.com While volatilization from moist soil surfaces is anticipated, adsorption to soil is expected to reduce this effect. nih.govechemi.comguidechem.com It is not expected to volatilize from dry soil surfaces. nih.govguidechem.com
In water, n-triacontane is expected to adsorb to suspended solids and sediment. nih.govechemi.comguidechem.com Volatilization from water surfaces is also expected, with estimated half-lives of 6 hours for a model river and 8.1 days for a model lake. nih.gov However, adsorption to suspended solids and sediment can attenuate volatilization, with an estimated volatilization half-life from a model pond being more than two years when adsorption is considered. nih.govechemi.comguidechem.com The potential for bioconcentration in aquatic organisms is considered low, with an estimated bioconcentration factor (BCF) of 3. nih.govechemi.comguidechem.com Hydrolysis is not expected to be a significant environmental fate process for n-triacontane due to the absence of hydrolyzable functional groups. nih.govguidechem.com
In the atmosphere, n-triacontane exists predominantly in the particulate phase due to its low vapor pressure (2.73 x 10⁻¹¹ mm Hg at 25 °C). nih.govechemi.comguidechem.com Particulate-phase n-triacontane is removed from the atmosphere through wet and dry deposition. nih.govechemi.comguidechem.com It is not expected to be susceptible to direct photolysis by sunlight as it lacks chromophores that absorb at wavelengths greater than 290 nm. nih.govechemi.comguidechem.com
Table 1: Environmental Concentrations of n-Triacontane
| Environmental Matrix | Location/Source | Concentration Range | Units | Reference |
| Surface Water | Guanabara Bay Basin, Rio de Janeiro, Brazil (2011-2012) | 0.02 - 0.6 | µg/L | nih.gov |
| Vehicle Exhaust (Particulate Matter) | Diesel light-duty vehicles | <0.2 - 0.58 | µg/km | nih.gov |
| Sediment | Shinano River, Niigata, Japan (2005-2006) | 11 - 495 | ng/g dry weight | nih.gov |
| Particulate Air (Urban/Suburban) | Georgia Tech campus, GA (Summer 2005) | 0.46 | ng/m³ | nih.gov |
| Particulate Air (Urban/Suburban) | Georgia Tech campus, GA (Winter 2006) | 1.00 | ng/m³ | nih.gov |
| Particulate Air (Urban/Suburban) | Prato, Italy (2002) | ~10 | ng/m³ | nih.gov |
| Particulate Air (Urban) | Nagoya, Japan (1991, Summer) | 9.1 | ng/m³ | nih.gov |
| Particulate Air (Urban) | Nagoya, Japan (1991, Winter) | 5.7 | ng/m³ | nih.gov |
| Vapor Phase Air (Urban) | Nagoya, Japan (1991, Summer & Winter) | 0.7 | ng/m³ | nih.gov |
| Particulate Air (Rural/Remote) | Yorkville, GA (Summer) | 0.11 | ng/m³ | echemi.com |
| Particulate Air (Rural/Remote) | Yorkville, GA (Winter) | 0.64 | ng/m³ | echemi.com |
| Particulate Air (Source Dominated) | Interstate highway, Georgia (Summer) | 0.72 | ng/m³ | echemi.com |
| Particulate Air (Source Dominated) | Interstate highway, Georgia (Winter) | 1.76 | ng/m³ | echemi.com |
| Particulate Air (Near Highway) | Raleigh, NC | 31 - 260 (mean 110) | pg/m³ | echemi.com |
Role of n-Triacontane in Microbial Interactions and Bioremediation
Biodegradation of n-triacontane in soil and water is considered a slow environmental fate process, as indicated by oxygen consumption values for analogous alkanes like tetracosane (B166392) (C24) and dotriacontane (B166350) (C32). nih.govguidechem.com However, various microorganisms possess the capability to degrade n-alkanes, including long-chain ones like n-triacontane. mdpi.comrsc.orgfrontiersin.orgnih.govvliz.be
Impact on Plant-Microbe Symbiotic Relationships
Root exudates, which are organic compounds released by plant roots into the surrounding soil, play a crucial role in mediating plant-microbe interactions and shaping the rhizosphere microbiome. frontiersin.orgfrontiersin.orgnih.gov While specific direct impacts of n-triacontane on plant-microbe symbiotic relationships are not extensively detailed in the provided search results, long-chain alkanes, including n-triacontane, are components of plant waxes and can be part of the complex chemical environment in the rhizosphere. solubilityofthings.comresearchgate.net Previous research has indicated that certain root exudates, including some long-chain alkanes, can influence microbial diversity in the rhizosphere. researchgate.net The composition of root exudates can modulate the diversity and abundance of microbes, facilitating both beneficial and detrimental interactions. frontiersin.orgfrontiersin.org
Potential for n-Triacontane in Microbial Community Modulation
Studies have shown that the presence of n-triacontane can lead to shifts in microbial communities. For instance, in deep-sea sediments enriched with n-triacontane as the sole carbon source, a microbial community shift was observed, with a dominance of Acidobacteria, Gammaproteobacteria, and Alphaproteobacteria in the environmental sample, and further shifts towards specific proteobacterial groups under different pressure and oxygen conditions. vliz.be This suggests that n-triacontane can act as a selective pressure, modulating the composition of microbial communities.
Degradation Pathways and Bioremediation of Hydrocarbons, including n-Triacontane
The microbial degradation of n-alkanes, including long-chain ones like n-triacontane, primarily occurs through several pathways under aerobic and anaerobic conditions. mdpi.comrsc.orgnih.govijabbr.comkemdiktisaintek.go.id
Aerobic Degradation: In most aerobic cases, n-alkanes are oxidized to their corresponding primary alcohols by terminal monooxygenases/hydroxylases. These alcohols are then further oxidized to aldehydes and carboxylic acids, which enter the β-oxidation pathway. mdpi.comijabbr.com Key enzymes involved include alkane hydroxylases (e.g., AlkB, AlkM, AlmA) and dioxygenases. mdpi.comijabbr.comkemdiktisaintek.go.id
AlkB and AlkM are major enzyme systems, with AlkM reported to oxidize long-chain n-alkanes (C16–C30) and AlkB oxidizing shorter chains (C5–C12). mdpi.com
AlmA has been identified as an enzyme specifically involved in the degradation of n-alkanes with carbon chains longer than C30. ijabbr.com
A flavin-containing n-alkane dioxygenase with a proposed substrate range from C10 to C30 has been reported in Acinetobacter sp. M-1. kemdiktisaintek.go.id
Pseudomonas aeruginosa strains have demonstrated efficient degradation of medium and long-chain n-alkanes, including n-C30, with some strains completely removing n-C30 in seven days. rsc.org
The glyoxylate (B1226380) shunt in Acinetobacter oleivorans DR1 is activated during n-triacontane metabolism to generate energy. frontiersin.org
Anaerobic Degradation: Under anoxic conditions, n-alkanes can also be converted to methane (B114726) through microbial degradation. nih.gov Methanogenic C22–C30 n-alkane-degrading enrichment cultures have been established from high-temperature oil reservoir production water, showing significant methane production and nearly complete consumption (>97%) of paraffinic n-alkanes over prolonged incubation periods. nih.gov The detection of metabolites like volatile fatty acids (VFAs) and dicarboxylic acids suggests that long-chain n-alkanes are metabolized to acids by anaerobic consortia before being converted to methane and carbon dioxide. nih.gov
Table 2: Examples of Microorganisms and Enzymes Involved in n-Alkane Degradation
| Microorganism/Enzyme | Substrate Range (n-alkanes) | Degradation Pathway/Mechanism | Reference |
| Acinetobacter calcoaceticus ADP1 (AlkM) | C16–C30 | Terminal oxidation (hydroxylase) | mdpi.com |
| Acinetobacter sp. M-1 | C10–C30 | Flavin-containing dioxygenase | mdpi.comkemdiktisaintek.go.id |
| Acinetobacter sp. strain M-1 (AlmA) | >C30 | Oxidation (flavin-binding monooxygenase) | ijabbr.comkemdiktisaintek.go.id |
| Pseudomonas aeruginosa D8 | C22, C30, C40 | Efficient degradation (complete removal in 7 days for 100 mg/L) | rsc.org |
| Pseudomonas aeruginosa san ai | n-hexadecane, n-nonadecane (and complex mixtures) | Terminal oxidation pathway | rsc.org |
| Acinetobacter oleivorans DR1 | This compound (C30) | Glyoxylate shunt activation for energy | frontiersin.org |
| Methanogenic consortia (from oil reservoirs) | C22–C30 | Anaerobic conversion to methane | nih.gov |
Atmospheric Occurrence and Volatility Studies of n-Triacontane
n-Triacontane is a component of atmospheric particulate matter. nih.govnih.govethz.chresearchgate.net It is considered a molecular marker for source apportionment of ambient fine particulate matter, particularly from motor vehicles. nih.govresearchgate.net Studies on the volatility of organic molecular markers indicate that n-triacontane, along with other long-chain alkanes, can exist in appreciable quantities (>10%) in the gas phase under typical atmospheric conditions, classifying it as a semivolatile compound. nih.gov Gas-particle partitioning significantly influences the atmospheric lifetime of such species, as gas-phase oxidation can induce the evaporation of particle-phase material, leading to a more rapid atmospheric decay compared to nonvolatile compounds. nih.gov Therefore, both gas-particle partitioning and chemical reactions must be considered when using semivolatile molecular markers like n-triacontane for source apportionment studies. nih.gov
Combustion Characteristics of n-Triacontane in Porous Media for Energy Applications
The combustion of n-triacontane in porous media has been studied due to its relevance in applications such as in-situ combustion oil recovery. cam.ac.ukdss.go.thresearchgate.net Using n-triacontane as a simpler, well-characterized fuel instead of complex crude oil allows for better interpretation and validation of combustion studies in porous media. researchgate.net Research involves studying the oxidation behavior of n-triacontane through thermogravimetric analysis (TGA) and experimental combustion propagation in slim tube reactors filled with a mixture of sand and n-triacontane. researchgate.net Numerical models are also developed to simulate this multiphase, multicomponent reacting process. researchgate.net Porous media combustion offers advantages such as high radiant output, low NOx and CO emissions, high flame speed, and higher power density compared to conventional combustion. researchgate.net
Biochemical Pathways and Metabolic Interconnections Involving N Triacontane
Integration of n-Triacontane within Lipid and Fatty Acid Metabolism
As a hydrocarbon lipid molecule, n-triacontane's metabolic journey begins with its incorporation into the intricate pathways of lipid and fatty acid metabolism. The initial and rate-limiting step in the degradation of n-triacontane, particularly in microbial systems, is its oxidation into a corresponding long-chain fatty alcohol. This crucial activation is primarily catalyzed by a class of enzymes known as alkane hydroxylases.
Several types of alkane hydroxylases have been identified, each with varying substrate specificities. For long-chain alkanes like n-triacontane, enzymes such as AlkB, a membrane-bound non-heme iron monooxygenase, and AlmA, a flavin-binding monooxygenase, are of particular importance. Cytochrome P450 monooxygenases also play a significant role in the hydroxylation of these long-chain hydrocarbons in various organisms.
Following the initial hydroxylation, the resulting triacontanol (B1677592) is further oxidized to triacontanal (B1230368) (an aldehyde) and subsequently to triacontanoic acid, a 30-carbon saturated fatty acid. This conversion is facilitated by alcohol and aldehyde dehydrogenases, respectively. Once formed, triacontanoic acid can be activated to its acyl-CoA derivative, triaconyl-CoA, which then enters the well-established fatty acid β-oxidation pathway.
The β-oxidation of triaconyl-CoA involves a cyclical series of four enzymatic reactions that sequentially cleave two-carbon units in the form of acetyl-CoA from the fatty acid chain. For a C30 fatty acid like triacontanoic acid, this process would undergo 14 cycles of β-oxidation.
Table 1: Products of the Complete β-Oxidation of Triacontanoic Acid
| Product | Quantity per molecule of Triacontanoic Acid |
|---|---|
| Acetyl-CoA | 15 |
| NADH | 14 |
Connections to Central Metabolic Pathways
The acetyl-CoA generated from the β-oxidation of triacontanoic acid serves as a critical link to central metabolic pathways, most notably the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. Each of the 15 molecules of acetyl-CoA produced can enter the TCA cycle by condensing with oxaloacetate to form citrate.
Within the TCA cycle, the acetyl group is completely oxidized to carbon dioxide, a process that generates a significant amount of reducing equivalents in the form of NADH and FADH2. Specifically, each turn of the TCA cycle produces 3 molecules of NADH, 1 molecule of FADH2, and 1 molecule of GTP (or ATP). These reducing equivalents are then shuttled to the electron transport chain, where they drive the synthesis of a large quantity of ATP through oxidative phosphorylation, the primary energy currency of the cell.
In certain microorganisms, such as Acinetobacter oleivorans DR1, the metabolism of n-triacontane has been shown to activate the glyoxylate (B1226380) shunt. This pathway serves as an anaplerotic route, allowing the organism to bypass the decarboxylation steps of the TCA cycle and conserve carbon skeletons for biosynthesis when growing on two-carbon compounds like acetyl-CoA as the sole carbon source. This highlights a direct link between n-triacontane degradation and the central carbon metabolism necessary for cell growth and energy production.
Enzymatic Transformations and Biocatalysis of n-Triacontane
The enzymatic machinery responsible for the initial transformation of n-triacontane is a key area of research in biocatalysis. The high stability of the C-H bonds in alkanes makes their functionalization a challenging chemical transformation. However, enzymes like alkane hydroxylases and cytochrome P450s can perform this reaction with high specificity under mild conditions.
The substrate range of these enzymes is a critical factor. For instance, some AlkB variants are known to hydroxylate medium-chain alkanes, while others, along with AlmA, are more suited for the longer chains characteristic of n-triacontane. The regioselectivity of these enzymes is also important, with most catalyzing terminal hydroxylation to produce the primary alcohol, which is the preferred substrate for subsequent oxidation steps.
The potential for using these enzymes or whole-cell systems containing them for the biotransformation of n-triacontane and other long-chain alkanes is being explored. Such biocatalytic processes could be harnessed for various applications, including the production of valuable chemicals and bioremediation of hydrocarbon-contaminated environments.
Table 2: Key Enzymes in the Initial Metabolism of n-Triacontane
| Enzyme Class | Example(s) | Function |
|---|---|---|
| Alkane Hydroxylase | AlkB, AlkM, AlmA | Terminal hydroxylation of n-triacontane to triacontanol |
| Cytochrome P450 Monooxygenase | Various CYPs | Hydroxylation of n-triacontane |
| Alcohol Dehydrogenase | - | Oxidation of triacontanol to triacontanal |
Metabolomic Profiling and Breathomics Studies Involving n-Triacontane
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful tool to investigate the metabolic fate of compounds like n-triacontane. However, comprehensive metabolomic data specifically detailing the presence and flux of n-triacontane and its direct metabolites in humans are currently limited. The Golm Metabolome Database, a major repository of plant metabolomic data, for instance, does not currently contain quantitative profile data for triacontane.
Breathomics, a subfield of metabolomics that analyzes volatile organic compounds (VOCs) in exhaled breath, presents a non-invasive approach to gain insights into metabolic processes. While the direct detection of the non-volatile n-triacontane in breath is not expected, its metabolic breakdown could potentially generate smaller, more volatile compounds that could be exhaled.
Research in breath analysis has identified various alkanes as potential biomarkers for different physiological and pathological states, often linked to oxidative stress. For example, studies on lung cancer have explored the profile of alkanes in breath as a means of distinguishing patients from healthy individuals. One study on gastric cancer patients observed a significant decrease in the levels of dothis compound (B166350) (C32H66), a structurally similar long-chain alkane, in the breath following curative surgery, suggesting a potential link between the presence of the tumor and this compound.
Although specific studies focusing on n-triacontane as a breath biomarker are scarce, the detection of other long-chain alkanes suggests that with sufficiently sensitive analytical techniques, such as thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS), it may be possible to detect n-triacontane or its volatile metabolic byproducts in breath, potentially serving as a biomarker for exposure or specific metabolic alterations. Further research is needed to explore this possibility and to establish a clear connection between n-triacontane metabolism and specific breath VOC profiles.
Pharmaceutical and Biomedical Research Frontiers for N Triacontane
Investigation of n-Triacontane for Therapeutic Applications
Scientific inquiry has identified n-Triacontane as a molecule with diverse biological activities, suggesting its potential application in treating a range of medical conditions. Research has explored its efficacy as an antimicrobial, antidiabetic, immunomodulating, and anticancer agent. researchgate.netniscpr.res.inresearchgate.net
N-Triacontane has been identified as a potential antibacterial agent in several studies. niscpr.res.inresearchgate.net Research involving extracts from various plants has highlighted its contribution to antimicrobial effects. For instance, the unsaponifiable fraction of an n-hexane extract from Enterolobium cyclocarpum, which contains n-triacontane as its major constituent (28.79%), demonstrated notable antimicrobial activity against Pseudomonas aeruginosa. psu.edu Similarly, a lipid fraction from Saraca indica, which also contains alkanes, showed good inhibition against Staphylococcus aureus. psu.edu The minimum inhibitory concentration (MIC) for these fractions was determined, providing quantitative evidence of their antibacterial potential. psu.edu
However, not all studies have yielded positive results. Dichloromethane and methanol (B129727) extracts from the leaves of Kalanchoe pinnata, known to contain triacontane, showed non-significant antibacterial and antifungal activities against a panel of microbes including Bacillus subtilis and Candida albicans. longdom.org This suggests that the efficacy of this compound may be dependent on the formulation, the presence of other synergistic compounds in an extract, or the specific microbial strains being tested.
Antimicrobial Activity of Plant Lipid Fractions Containing n-Alkanes
| Plant Source | Major Constituent (Unsaponifiable) | Test Organism | Activity | Minimum Inhibitory Concentration (MIC) (µg/ml) | Reference |
|---|---|---|---|---|---|
| Saraca indica | n-Nonacosane (22.67%) | Staphylococcus aureus | Good | 18.6 | psu.edu |
| Enterolobium cyclocarpum | n-Triacontane (28.79%) | Pseudomonas aeruginosa | Good | 20.3 | psu.edu |
| Saraca indica / Enterolobium cyclocarpum | Not Applicable | Fungi | No Activity | Not Determined | psu.edu |
N-Triacontane has been reported to possess potential antidiabetic and immunomodulating properties. researchgate.netresearchgate.netscribd.comjyoungpharm.org Studies have identified it as a compound tested for biological activity in these areas. researchgate.net For example, n-triacontane is found in medicinal plants like Leptadenia reticulata, which is used in traditional Ayurvedic medicine for its immunomodulatory effects. researchgate.net While the direct mechanism of n-triacontane's action in these capacities requires more in-depth investigation, its presence in plants with known therapeutic uses for metabolic and immune disorders points to a promising area for future research. researchgate.netnih.gov
One of the most significant areas of research for n-triacontane is its potential as an anticancer and antitumor agent. researchgate.netbiotech-asia.orgresearchgate.net It has shown cytotoxic activity against various cancer cell lines, with particularly notable findings related to melanoma. biotech-asia.orgresearchgate.netnih.gov
A study investigating the heptane (B126788) extract of Pyrostegia venusta flowers identified a fraction containing octacosane (B166375) (36%) and this compound (13%) as having potent cytotoxic effects against the murine melanoma cell line B16F10-Nex2. researchgate.netnih.gov Further in-vitro and in-vivo experiments demonstrated that these compounds could induce apoptosis in melanoma cells. researchgate.netnih.gov The mechanisms of action included the disruption of the mitochondrial membrane potential, induction of reactive oxygen species (ROS), and the activation of caspases-2, -3, -8, and -9. nih.gov Moreover, in an in-vivo model, isolated this compound and octacosane led to a significant reduction in subcutaneous tumor progression in mice. researchgate.netnih.gov These findings suggest that n-triacontane could be a valuable compound for developing new cancer therapies, especially for skin cancers like melanoma. researchgate.netnih.gov
Antitumor Activity of n-Triacontane against Melanoma
| Source / Compound | Cancer Cell Line | Key Findings (In Vitro) | Key Findings (In Vivo) | Reference |
|---|---|---|---|---|
| Heptane extract fraction from Pyrostegia venusta (containing 13% this compound) | Murine Melanoma B16F10-Nex2 | Induced apoptosis, disrupted mitochondrial membrane potential, induced ROS, activated caspases. | Showed protective effect against syngeneic subcutaneous melanoma. | researchgate.netnih.gov |
| Isolated this compound | Murine Melanoma B16F10-Nex2 | Demonstrated significant cytotoxic activity. | Showed a marked reduction in subcutaneous tumor progression in mice. | researchgate.netnih.gov |
Formulation and Delivery Systems for n-Triacontane and its Derivatives
The therapeutic efficacy of a compound like n-triacontane, which is insoluble in water, is highly dependent on its formulation and delivery system. fishersci.comchemicalbook.com Research is focused on developing novel methods to enhance its bioavailability and target it to specific sites in the body or in agricultural applications.
Nanoparticle-based drug delivery systems offer a promising approach to overcome the challenges associated with hydrophobic compounds like n-triacontane. rjpbcs.comnih.gov These systems can improve solubility, protect the drug from degradation, and enable targeted delivery to diseased tissues, thereby increasing efficacy and reducing potential side effects. nih.govnih.gov
Polymeric micelles are one such nanotechnology platform being explored. nih.gov These are self-assembling nanosized structures with a hydrophobic core and a hydrophilic shell. nih.gov The hydrophobic nature of n-triacontane makes it an ideal candidate for incorporation into the core of these micelles. Research has been conducted on developing polycaprolactone (B3415563) micelles that feature hydrophobic n-triacontane chains and hydrophilic oligomer chains, specifically for drug delivery applications. researchgate.net By encapsulating therapeutic agents within these n-triacontane-containing nanoparticles, it is possible to create stable formulations for systemic administration that can effectively reach their target, such as tumor sites. rjpbcs.comnih.gov
In the field of agri-biotechnology, n-triacontane and its derivatives (like triacontanol) are known for their role as plant growth regulators. google.com To apply these water-insoluble compounds effectively to plants, they are often formulated as colloidal dispersions, such as emulsions or nanoemulsions. google.commdpi.com
Aqueous dispersions of triacontanol (B1677592) can be applied to plants as a foliar spray or a soil drench to enhance growth. google.com The compound's very limited solubility in water is advantageous, as it helps prevent loss from soil leaching or being washed off by rain after foliar application. google.com
More advanced formulations, such as nanoemulsions, are also being developed. mdpi.com Nanoemulsions are thermodynamically stable colloidal systems that enhance the diffusion and surface coverage of the active ingredient. mdpi.com For example, a nanoemulsion of Vernonia amygdalina leaf extract, which contains antifungal compounds including this compound, has been developed to control gray mold disease on tomatoes. mdpi.com The stability of such colloidal dispersions is a key factor in their effectiveness. mdpi.com These advanced formulations represent a sustainable approach in agriculture, potentially increasing crop yields and protecting against pathogens. mdpi.commdpi-res.com
Ethnobotanical and Phytopharmacological Studies of n-Triacontane-Containing Plants
The long-chain alkane, n-triacontane, is a component of the plant cuticle, a waxy layer that protects the plant from environmental stressors. Beyond this structural role, a growing body of research indicates that n-triacontane, as a constituent of various plant extracts, may contribute to their medicinal properties. Ethnobotanical records have documented the traditional use of numerous plants containing n-triacontane for a variety of ailments. Modern phytopharmacological studies are beginning to explore the scientific basis for these traditional uses, investigating the biological activities of these plant extracts and, in some cases, linking them to their n-triacontane content.
Several plants utilized in traditional medicine have been found to contain n-triacontane, and their extracts have demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects. While the bioactivity of a plant extract is often the result of a synergistic interplay between its various phytochemicals, the presence of n-triacontane is increasingly being recognized as a significant contributor to the therapeutic potential of these plants.
A number of studies have identified n-triacontane in various medicinal plants and have investigated the pharmacological effects of their extracts. For instance, n-triacontane has been reported to possess antibacterial, antitumor, and antidiabetic properties. researchgate.netresearchgate.net Research on extracts from Dendrobium crepidatum has revealed the presence of this compound, which is believed to contribute to the observed antioxidant and cytotoxic activities of the extracts. mdpi.com Similarly, the n-hexane extract of Beta vulgaris var. altissima (sugar beet) contains n-triacontane and has demonstrated antioxidant properties. rasayanjournal.co.in
The following data tables summarize the ethnobotanical uses and phytopharmacological findings for several n-triacontane-containing plants.
Ethnobotanical Uses of Selected n-Triacontane-Containing Plants
| Plant Species | Family | Traditional Use(s) |
| Acanthospermum hispidum | Asteraceae | Used in paste form to treat skin ailments; leaf juice used to relieve fevers. |
| Vitex negundo | Lamiaceae | Used for wounds, body ache, eye pain, jaundice, liver disorders, asthma, cancer, encephalitis, toothache, and as an antidote for snake bites. academicjournals.orgenvirobiotechjournals.com |
| Blumea mollis | Asteraceae | Leaves are traditionally used for skin diseases; boiled herb is used to treat diarrhea. rjpponline.org |
| Hibiscus cannabinus | Malvaceae | Traditionally used for painful and inflammatory conditions. ijpda.org |
| Diospyros cordifolia | Ebenaceae | Used in Indian folk medicine for liver disorders, whooping cough, leprosy, dysentery, abdominal pain, wounds, gonorrhea, and fever. nih.gov |
Phytopharmacological Research on n-Triacontane-Containing Plant Extracts
| Plant Species | Extract/Part Studied | Key Research Findings |
| Acanthospermum hispidum | Leaves | The plant contains this compound; extracts have shown anthelmintic, antibacterial, and antifungal properties. researchgate.net |
| Vitex negundo | Seeds, Leaves | Seeds contain n-triacontane; various extracts exhibit anti-inflammatory, antihistaminic, antioxidant, and membrane-stabilizing properties. envirobiotechjournals.com |
| Blumea mollis | Essential Oil, Water Extract | Essential oil contains n-triacontane; water extract demonstrated significant anti-inflammatory and antipyretic activities in rat models. rjpponline.org |
| Hibiscus cannabinus | Leaves | Leaves contain n-triacontane; extracts produced significant analgesic and anti-inflammatory effects in animal studies. ijpda.org |
| Dendrobium crepidatum | Whole Plant | Extracts contain this compound and have shown antioxidant and cytotoxic activities against HeLa and U251 cancer cell lines. mdpi.com |
| Beta vulgaris var. altissima | Aerial Parts | The n-hexane extract contains n-triacontane and exhibited antioxidant activity. rasayanjournal.co.in |
| Diospyros cordifolia | Leaves | Leaves contain n-triacontane; methanol extract of the stem bark showed significant analgesic and anti-inflammatory activities. nih.gov |
| Moringa oleifera | Leaf Essential Oil | The essential oil contains various hydrocarbons, including hexacosane, pentacosane, and heptacosane, which are thought to contribute to its antioxidant activity. mdpi.com |
Future Directions and Interdisciplinary Research Opportunities
Systems Biology Approaches to n-Triacontane Metabolism and Function
A systems biology approach offers a holistic view of how n-triacontane is metabolized and functions within living organisms. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to create comprehensive models of the metabolic pathways involved.
In certain bacteria, such as Acinetobacter oleivorans DR1, the metabolism of triacontane is a key energy-generating process. frontiersin.org When grown on this compound, this bacterium upregulates specific metabolic pathways, including the glyoxylate (B1226380) shunt, to produce energy. frontiersin.orgnih.gov This shunt allows the organism to bypass certain steps in the tricarboxylic acid (TCA) cycle, which shows decreased enzyme expression during this compound assimilation. nih.gov Concurrently, enzymes like isocitrate lyase become highly active, redirecting metabolites for energy production. nih.gov
Research has also shown that some bacteria can utilize the Pta-AckA pathway to generate ATP when metabolizing long-chain alkanes like this compound. frontiersin.org Furthermore, the presence of multiple types of alkane hydroxylase enzymes in some bacteria suggests a sophisticated and adaptable system for degrading a wide range of hydrocarbons, including this compound. frontiersin.org
In plants, n-triacontane is a component of cuticular wax, which plays a protective role. solubilityofthings.com Studies on plants like Ammopiptanthus mongolicus under osmotic stress have shown changes in the content of various wax components, though n-triacontane levels remained relatively stable. mdpi.com Understanding the genetic and environmental regulation of this compound biosynthesis in plants could lead to strategies for enhancing crop resilience.
Future research using systems biology will be crucial for a deeper understanding of these complex interactions. By mapping the metabolic networks involved in this compound degradation and synthesis, scientists can identify key enzymes and regulatory genes. This knowledge has significant biotechnological potential, from enhancing bioremediation efforts to engineering plants with improved stress tolerance.
Advanced Materials Science Applications Derived from n-Triacontane Studies
The unique physical properties of n-triacontane, a long-chain saturated hydrocarbon, make it a compound of interest in materials science. solubilityofthings.comcymitquimica.com Its linear structure and ability to form well-ordered layers are being explored for applications in nanotechnology and advanced materials. solubilityofthings.com
One notable application is in the field of organic electronics. N-triacontane has been used to improve the performance of ambipolar organic light-emitting field-effect transistors by enhancing the threshold voltage and electron mobility. fishersci.cachemicalbook.com This suggests its potential as a component in next-generation electronic devices.
Furthermore, n-triacontane and other long-chain alkanes can be used as templates for the nanopatterning of surfaces like graphite (B72142) and graphene. kuleuven.be By forming self-assembled monolayers, these alkanes create organized patterns that can guide the covalent functionalization of the underlying material, allowing for the creation of precisely structured nanomaterials. kuleuven.be This technique opens up possibilities for fabricating novel materials with tailored electronic and chemical properties.
The study of n-triacontane as a phase change material (PCM) is another promising area. asme.org PCMs can store and release large amounts of thermal energy during phase transitions, making them useful for thermal energy storage applications. The table below summarizes some of the key properties of n-triacontane relevant to its use in advanced materials.
| Property | Value | Source |
| Melting Point | 65-68°C | fishersci.ca |
| Boiling Point | 455°C | fishersci.ca |
| Flash Point | 237°C | fishersci.ca |
| Solubility | Soluble in benzene, chloroform, toluene; Insoluble in water | fishersci.ca |
| Molecular Formula | C30H62 | fishersci.ca |
Future research will likely focus on incorporating n-triacontane into composite materials to enhance their thermal and electrical properties. Understanding its interactions with other materials at the molecular level will be key to developing new and innovative applications. acs.org
Eco-friendly and Sustainable Applications of n-Triacontane
The biodegradability and natural occurrence of n-triacontane make it a key player in the development of eco-friendly and sustainable technologies. solubilityofthings.comnih.gov These applications primarily revolve around bioremediation and the production of green chemicals.
Bioremediation: Many microorganisms have the ability to degrade hydrocarbons, including n-triacontane. frontiersin.org This natural process is harnessed in bioremediation to clean up environments contaminated with petroleum products. nih.goveco-pledgeafrica.com For instance, bacteria like Acinetobacter oleivorans DR1 can efficiently metabolize this compound, breaking it down into less harmful substances. asm.org Research has shown that the presence of biosurfactants can enhance the degradation rate of this compound by increasing its bioavailability to microorganisms. asm.org The development of microbial consortia with enhanced degradation capabilities for a range of hydrocarbons is an active area of research. nih.gov
Green Chemistry: Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net N-triacontane and other alkanes are being explored as feedstocks for producing biofuels and other valuable chemicals through environmentally friendly processes. nih.gov For example, Kolbe electrolysis can be used to convert fatty acids into long-chain alkanes like n-triacontane, offering a sustainable pathway to produce these compounds from renewable resources. cetjournal.it
The table below highlights some of the microorganisms involved in the degradation of n-triacontane and their potential applications.
| Microorganism | Key Metabolic Pathway/Enzyme | Potential Application | Source |
| Acinetobacter oleivorans DR1 | Glyoxylate shunt, Pta-AckA pathway | Bioremediation of oil-contaminated sites | frontiersin.orgnih.gov |
| Gordonia sp. Strain SoCg | Alkane hydroxylase system | Degradation of solid n-alkanes | nih.gov |
| Pseudomonas aeruginosa | Multiple hydrocarbon-degrading enzymes | Bioremediation in saline environments | frontiersin.org |
Future efforts in this area will likely focus on optimizing bioremediation strategies, potentially through genetic engineering of microorganisms, and scaling up green chemical production processes to make them economically viable.
Translational Research from Laboratory Findings to Commercial Applications
Translating fundamental research on n-triacontane into commercially viable products and technologies is a critical step in realizing its full potential. This involves bridging the gap between laboratory discoveries and industrial applications.
One of the most direct commercial applications of n-triacontane is its use as a calibration standard in gas chromatography. lookchem.com Its well-defined properties make it an ideal reference compound for ensuring the accuracy of analytical measurements. lookchem.com
In the industrial sector, n-triacontane is used in the formulation of lubricants and waxes due to its high boiling point and resistance to oxidation. solubilityofthings.comcymitquimica.comlookchem.com Its properties contribute to the stability and performance of these products. cymitquimica.com
The research into n-triacontane's role in advanced materials is also paving the way for new commercial opportunities. Its application in organic electronics, for example, could lead to the development of more efficient and cost-effective displays and sensors. fishersci.cachemicalbook.com
The journey from a laboratory finding to a commercial product is complex and requires collaboration between researchers, engineers, and businesses. The table below outlines potential commercial applications stemming from n-triacontane research.
| Research Area | Potential Commercial Application | Key Benefit | Source |
| Analytical Chemistry | Gas Chromatography Standard | High purity and stability for accurate analysis | lookchem.com |
| Industrial Lubricants & Waxes | Component in Formulations | High boiling point and oxidative stability | solubilityofthings.comcymitquimica.comlookchem.com |
| Organic Electronics | Dielectric Layer in Transistors | Improved electron mobility and threshold voltage | fishersci.cachemicalbook.com |
| Bioremediation | Component of Microbial Remediation Kits | Biodegradable and supports microbial growth | frontiersin.orgasm.org |
| Green Chemicals | Feedstock for Biofuel Production | Renewable and sustainable source | nih.gov |
Continued investment in translational research will be essential to overcome the challenges of scaling up production, ensuring cost-effectiveness, and meeting regulatory requirements for new products and technologies based on n-triacontane.
Q & A
Basic: What experimental methods are recommended for determining the melting point and phase transitions of triacontane?
To accurately measure this compound’s melting point (Tfus = 338.9 ± 0.5 K) and phase transitions, differential scanning calorimetry (DSC) is the gold standard. Ensure calibration with reference standards (e.g., indium) and use heating rates ≤2°C/min to minimize thermal lag. This compound exhibits multiple crystalline phases (e.g., II → I transition at 335.25 K with ΔStrs = 111.8 J/mol·K), so repeated heating-cooling cycles are necessary to confirm reversibility and phase stability. Note discrepancies in reported Tfus values due to impurities or instrument calibration errors .
Basic: How should researchers handle safety protocols for this compound in laboratory settings?
This compound requires standard organic compound precautions:
- Ventilation : Use fume hoods to avoid inhalation of sublimed particles during heating.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (tested per NIOSH/EN 166 standards).
- Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose in sealed containers. Do not rinse into drains .
Advanced: How can contradictory enthalpy of vaporization (ΔvapH) values for this compound be resolved?
Reported ΔvapH values range from 111.3 kJ/mol (at 510 K) to 164.5 kJ/mol (standard conditions). To reconcile discrepancies:
- Method Validation : Compare techniques like correlation gas chromatography (CGC) vs. static vapor pressure measurements. CGC at 298.15 K yields ΔvapH = 152.3 kJ/mol, but extrapolation to higher temperatures may introduce errors .
- Purity Assessment : Use gas chromatography-mass spectrometry (GC-MS) to verify sample purity (>98%), as impurities significantly alter vaporization behavior.
- Pressure Calibration : Account for reduced-pressure boiling points (e.g., 531.7 K at 0.004 bar) when calculating thermodynamic parameters .
Advanced: What experimental design principles apply to studying this compound’s oxidation kinetics in aerosols?
For heterogeneous oxidation studies (e.g., OH radical reactions):
- Diffusion-Reaction Balance : Use compartmentalized models to simulate competitive diffusion and reaction rates. For example, this compound decay in semisolid aerosols shows stepwise degradation due to slow diffusion between layers, validated via simulated vs. experimental OH exposure curves .
- Controlled Environment : Employ flow reactors with tunable humidity and OH radical fluxes (e.g., photolytic sources). Monitor product formation (e.g., aldehydes, ketones) via FTIR or HPLC-MS .
Advanced: How can Design of Experiments (DoE) optimize this compound analysis in chromatographic separations?
For HPTLC quantification (e.g., with beta-sitosterol):
- Critical Variables : Saturation time, migration distance, and application length (tested via Box-Behnken design).
- Response Optimization : Target Rf values of this compound (Y1) and beta-sitosterol (Y2) to achieve baseline separation. Statistical analysis (ANOVA) identifies significant factors, reducing trial numbers while maximizing resolution .
Basic: What spectroscopic techniques are suitable for this compound characterization?
- FTIR : Identify C-H stretching (2800–3000 cm<sup>−1</sup>) and CH2 bending (1465 cm<sup>−1</sup>).
- NMR : <sup>13</sup>C NMR resolves methylene (δ 22–34 ppm) and terminal methyl (δ 14 ppm) signals.
- XRD : Confirm crystalline phase transitions (e.g., hexagonal vs. orthorhombic packing) using Bragg’s law .
Advanced: How do polymorphic phase transitions in this compound impact material science applications?
This compound’s solid-solid transitions (e.g., II → I at 335.25 K) influence thermal energy storage efficiency. To study:
- In Situ Analysis : Use synchrotron XRD or Raman spectroscopy during heating to track structural changes.
- Kinetic Modeling : Apply Avrami equations to phase transition rates, noting hysteresis effects during cooling .
Basic: What are best practices for ensuring reproducibility in this compound synthesis?
- Purification : Recrystallize from hot toluene/ethanol mixtures (1:3 v/v) to achieve ≥98% purity (verified via GC).
- Documentation : Report solvent grades, cooling rates, and filtration methods, as these affect crystal size and purity .
Advanced: How can computational methods predict this compound’s thermodynamic properties?
- Molecular Dynamics (MD) : Simulate vaporization enthalpies using force fields (e.g., TraPPE) validated against experimental ΔvapH.
- Group Contribution Models : Estimate boiling points (Tboil = 722.9 K) via Joback-Reid method, adjusting for long-chain nonideality .
Advanced: What statistical approaches address variability in this compound phase transition data?
For conflicting entropy values (e.g., ΔStrs = 109.8 vs. 111.8 J/mol·K):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
